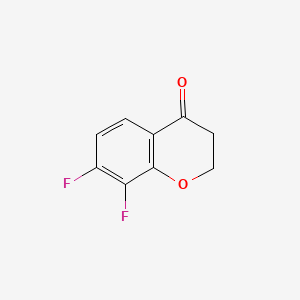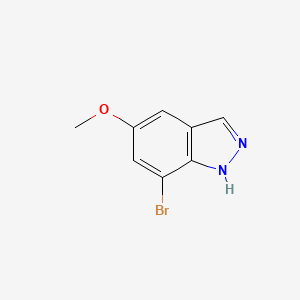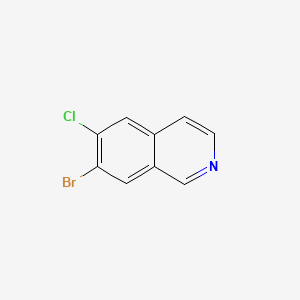
tert-Butyl-(1-(4-Bromphenyl)cyclobutyl)carbamat
Übersicht
Beschreibung
“tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” is a chemical compound . It has a molecular formula of C15H20BrNO2 . It is also known as tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” consists of a cyclobutyl ring attached to a carbamate group and a bromophenyl group . The molecular weight is approximately 326.23 Da .
Physical And Chemical Properties Analysis
The physical form of “tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate” is solid . The molecular weight is approximately 326.23 Da .
Wissenschaftliche Forschungsanwendungen
Synthese von Triarylamino-Derivaten
Diese Verbindung kann bei der Synthese neuer Donor-Bausteine verwendet werden, d. h. Triarylamino-Derivate . Diese sind von großem Interesse für die Herstellung organischer Photovoltaikmaterialien .
Suzuki-Kreuzkupplungsreaktionen
Die Verbindung wurde in Suzuki-Kreuzkupplungsreaktionen untersucht . Dies ist eine Art von Palladium-katalysierter Kohlenstoff-Kohlenstoff-Bindungsreaktion, die in der organischen Chemie weit verbreitet ist, um eine Vielzahl von Produkten zu synthetisieren .
3. Herstellung organischer Solarzellen (OSCs) Die Verbindung könnte möglicherweise bei der Herstellung organischer Solarzellen (OSCs) verwendet werden . OSCs sind eine Art von Photovoltaik, die organische Elektronik verwendet – ein Zweig der Elektronik, der sich mit leitfähigen organischen Polymeren oder kleinen organischen Molekülen befasst – für die Lichtabsorption und den Ladungstransport .
4. Herstellung organischer lichtemittierender Dioden (OLEDs) Ähnlich wie bei OSCs könnte die Verbindung auch bei der Herstellung organischer lichtemittierender Dioden (OLEDs) verwendet werden . OLEDs werden verwendet, um digitale Displays in Geräten wie Fernsehbildschirmen, Computermonitoren und tragbaren Systemen wie Smartphones, Handheld-Spielekonsolen und PDAs zu erstellen .
5. Herstellung organischer Feldeffekttransistoren (OFETs) Die Verbindung könnte möglicherweise bei der Herstellung organischer Feldeffekttransistoren (OFETs) verwendet werden . OFETs verwenden ein traditionelles Drei-Terminal-Design mit einer Quelle, einem Abfluss und einem Gate
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTBDRZBNXFPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681019 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032350-06-3 | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)

![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)




![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)